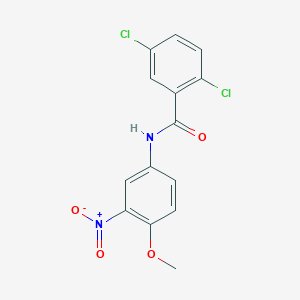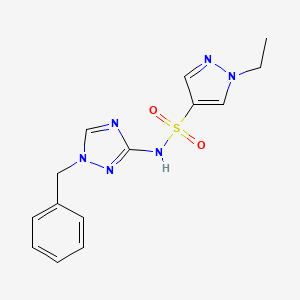![molecular formula C32H29F3N4O4 B4554002 2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4554002.png)
2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
Overview
Description
2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C32H29F3N4O4 and its molecular weight is 590.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 590.21408991 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metallic Grid Assembly and Anion Encapsulation : Research involving similar pyrazolyl and pyrimidine compounds has led to the development of metallic grids. These structures can encapsulate anions and exhibit unique interactions, such as C-H...F and anion...pi interactions in the solid state. Such grids have potential applications in molecular recognition and sensor technology (Manzano et al., 2008).
Anticancer and Anti-inflammatory Agents : Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. The structure-activity relationship of these compounds suggests their utility in medical applications (Rahmouni et al., 2016).
Hydrogen Bonding in Molecular Solids : The study of tetrafluoroterephthalic acid with aza compounds, including pyrimidine derivatives, has revealed the importance of hydrogen bonds in forming supramolecular structures. This research opens avenues for the development of materials with specific molecular architectures (Wang et al., 2014).
Luminescent Properties in Metal Complexes : Investigations into cadmium(II) complexes with pyrimidine-based ligands have demonstrated unique luminescent properties. These findings have implications for the development of new materials for optical and electronic applications (Fan et al., 2004).
Synthesis of Hybrid Molecules : Research on bis(pyrazole-4-carboxaldehydes) and their derivatives, including pyrazolopyrimidines, has led to the creation of novel hybrid molecules. These compounds have potential applications in various fields, including material science and pharmaceuticals (Hawass et al., 2021).
Antiferromagnetic Interactions : The self-assembly of pyrazolylpyrimidine compounds with copper(II) ions results in structures exhibiting significant antiferromagnetic interactions. This research contributes to the understanding of magnetic properties in molecular systems (Ishida et al., 2005).
Cytoprotective Effects : Certain bis(pyrazol-1-yl)pyrimidines have shown cytoprotective effects against gastric lesions in animal models. These findings suggest potential therapeutic applications for gastric disorders (Ikeda et al., 1997).
Antiviral and Cytotoxic Agents : Pyrazolopyrimidines have been synthesized and screened for antiviral and cytotoxic activities, revealing their potential as therapeutic agents in the treatment of viral infections and cancer (El-Subbagh et al., 2000).
Properties
IUPAC Name |
2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29F3N4O4/c1-6-22-29(20-12-14-24(40-2)26(16-20)42-4)38-39(30(22)21-13-15-25(41-3)27(17-21)43-5)31-36-23(19-10-8-7-9-11-19)18-28(37-31)32(33,34)35/h7-18H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQYHDJQFOSCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4553920.png)
![N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4553927.png)
![(2-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4553942.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4553948.png)
![ETHYL 3-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4553951.png)
![2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE](/img/structure/B4553953.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]propane-1,3-diamine](/img/structure/B4553955.png)

![N-[3-(4-methylphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4553986.png)

![N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4554008.png)
![3-({2-[(2-bromobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4554013.png)
![2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B4554021.png)

